molecular formula C13H8BrClN2 B13677785 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B13677785
M. Wt: 307.57 g/mol
InChI Key: APHKOCHICCJBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base, followed by chlorination. The reaction conditions often involve refluxing in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, dehalogenated derivatives, and biaryl compounds .

Scientific Research Applications

2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit certain kinases or proteases, disrupting cellular signaling pathways and leading to anticancer effects .

Comparison with Similar Compounds

  • 2-(2-Bromophenyl)-imidazo[1,2-a]pyridine
  • 6-Chloroimidazo[1,2-a]pyridine
  • 2-Phenylimidazo[1,2-a]pyridine

Comparison: The combination of these halogens provides a distinct set of chemical properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H8BrClN2

Molecular Weight

307.57 g/mol

IUPAC Name

2-(2-bromophenyl)-6-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrClN2/c14-11-4-2-1-3-10(11)12-8-17-7-9(15)5-6-13(17)16-12/h1-8H

InChI Key

APHKOCHICCJBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.